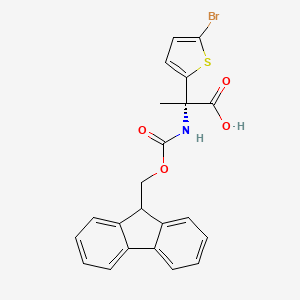

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid is a synthetic amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 5-bromothiophen-2-yl substituent. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

属性

分子式 |

C22H18BrNO4S |

|---|---|

分子量 |

472.4 g/mol |

IUPAC 名称 |

(2S)-2-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C22H18BrNO4S/c1-22(20(25)26,18-10-11-19(23)29-18)24-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,24,27)(H,25,26)/t22-/m1/s1 |

InChI 键 |

RQWASYSRHJPCDG-JOCHJYFZSA-N |

手性 SMILES |

C[C@@](C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

规范 SMILES |

CC(C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

产品来源 |

United States |

准备方法

The starting amino acid for this synthesis is (S)-2-amino-2-(5-bromothiophen-2-yl)propanoic acid (a brominated thiophene-containing analog of alanine). The key step is the introduction of the Fmoc protecting group on the amino function.

$$

\text{(S)-2-amino-2-(5-bromothiophen-2-yl)propanoic acid} + \text{Fmoc-OSu} \rightarrow \text{(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid}

$$

- Base: Sodium bicarbonate or sodium carbonate to maintain alkaline pH and facilitate nucleophilic attack.

- Solvent: Mixed aqueous-organic solvents such as acetone-water or dioxane-water.

- Temperature: Ambient to slightly elevated (room temperature to 40°C).

- Reaction time: Several hours to overnight stirring.

- Work-up: Removal of organic solvents under reduced pressure, extraction with ethyl acetate, acidification to precipitate the product, washing, and recrystallization.

This method ensures selective protection of the amino group without affecting the carboxylic acid or the bromothiophene moiety.

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as ethyl acetate or Sherwood oil.

- Purity is typically above 95%, confirmed by chromatographic and spectroscopic methods.

- The final compound is isolated as a solid, stable under dry, dark conditions at 2–8°C.

Example Preparation Protocol (Adapted from Patent CN102718739A)

| Step | Procedure | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Mix (S)-2-amino-2-(5-bromothiophen-2-yl)propanoic acid with sodium bicarbonate (1:1–6 molar ratio) in water; add acetone as co-solvent. | Stir at room temperature | - |

| 2 | Add Fmoc-OSu (0.8–1.3 equivalents relative to amino acid); stir overnight. | Room temperature, aqueous-organic medium | - |

| 3 | Remove acetone by rotary evaporation; extract aqueous layer with ethyl acetate. | Acidify aqueous layer to precipitate product. | - |

| 4 | Wash organic layer with water; dry over anhydrous sodium sulfate. | - | - |

| 5 | Concentrate and recrystallize from ethyl acetate/Sherwood oil. | - | 60–70% |

This method has been optimized to reduce the number of steps and simplify operations compared to older, more complex synthetic routes.

Solubility and Stock Solution Preparation

According to GlpBio data, the compound has limited solubility in aqueous media and is typically prepared as stock solutions in organic solvents such as DMSO for research applications.

- Stock solutions are prepared by dissolving the compound in DMSO, sometimes aided by heating to 37°C and sonication.

- For in vivo formulations, co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and corn oil are used sequentially to maintain solubility and clarity.

- Storage of stock solutions is recommended at -20°C for up to 1 month or -80°C for up to 6 months to preserve stability.

Analytical and Quality Control Data

| Parameter | Value |

|---|---|

| Molecular Formula | C22H18BrNO4S |

| Molecular Weight | 472.36 g/mol |

| Purity | ≥98% (by HPLC) |

| Physical Form | Solid |

| Storage | Sealed, dry, dark, 2–8°C |

| Hazard Statements | H302 (harmful if swallowed), H315, H319, H335 |

| Signal Word | Warning |

These data ensure that the compound is suitable for use in synthetic and research applications with appropriate safety measures.

Summary Table of Preparation Conditions

| Aspect | Details |

|---|---|

| Starting Material | (S)-2-amino-2-(5-bromothiophen-2-yl)propanoic acid |

| Protecting Agent | 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) |

| Base | Sodium bicarbonate or carbonate |

| Solvent | Acetone-water or dioxane-water mixture |

| Temperature | Room temperature to 40°C |

| Reaction Time | Overnight (~12–24 hours) |

| Purification | Extraction, acidification, recrystallization |

| Yield | 60–70% |

| Purity | ≥95% |

化学反应分析

Fmoc Protection

The Fmoc group is introduced to protect the α-amino group during synthesis. This step typically involves reacting the amino acid with fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate . The reaction proceeds via nucleophilic acyl substitution:

textR-NH₂ + Fmoc-Cl → R-NH-Fmoc + HCl

This step is critical for subsequent peptide coupling reactions .

Peptide Bond Formation

The Fmoc-protected amino acid undergoes solid-phase peptide synthesis (SPPS) or solution-phase coupling with other amino acids. Common coupling agents include HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), activated by DIPEA (N,N-diisopropylethylamine) .

Bromination of Thiophene

The bromothiophene substituent is introduced via electrophilic aromatic substitution . Bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like DCM or dioxane selectively brominates the thiophene ring at the 5-position (meta to the existing substituent). This step requires precise control to avoid over-bromination.

Reaction Conditions

Structural and Functional Considerations

-

Stereochemistry : The (S)-configuration at the α-carbon is maintained through stereoselective synthesis, typically via stereospecific coupling or chiral auxiliaries .

-

Reactivity :

-

The Fmoc group is labile under basic conditions (e.g., piperidine) but stable under acidic or neutral conditions.

-

The bromothiophene moiety may undergo nucleophilic aromatic substitution under strongly basic or reducing conditions.

-

Analytical Characterization

| Property | Method | Key Observations | Reference |

|---|---|---|---|

| Purity | HPLC, MS | ≥95% purity typical for Fmoc-protected compounds | |

| Structural confirmation | NMR (¹H, ¹³C), HRMS | Confirm Fmoc and bromothiophene groups |

科学研究应用

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe to study biological processes involving thiophene derivatives.

作用机制

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety may play a role in binding to these targets, while the fluorenyl group may enhance the compound’s stability and bioavailability.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Fmoc-protected amino acids, focusing on substituent effects, physicochemical properties, and applications:

Structural and Functional Differences

- Substituent Position: Most Fmoc-protected amino acids feature substituents on the β-carbon (position 3), mimicking natural amino acid side chains.

- Halogen Effects : Bromine in the target compound increases molecular weight and may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine or chlorine analogs .

- Heteroaromatic vs. Aromatic Groups : The bromothiophene group offers π-stacking capabilities similar to indole () but with reduced steric hindrance compared to trifluorophenyl groups .

Physicochemical Properties

- Solubility: Bromothiophene’s moderate polarity may balance solubility in polar (e.g., DMSO) and nonpolar solvents, unlike highly lipophilic o-tolyl derivatives .

- Stability : The Fmoc group’s stability is consistent across analogs, but bromine’s susceptibility to nucleophilic substitution (e.g., in basic conditions) requires careful handling .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid is a complex organic compound that plays a significant role in medicinal chemistry, particularly as a building block for peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the bromothiophene moiety, contribute to its biological activity and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Fmoc Group : Provides stability and protects the amine during synthesis.

- Bromothiophene Moiety : Known for its electronic properties, which may enhance interaction with biological targets.

- Propanoic Acid Backbone : Commonly found in amino acids, facilitating its role in peptide synthesis.

The biological activity of this compound is primarily linked to its function as a precursor in peptide synthesis. The mechanism of action is influenced by the final peptide's structure, which will determine its interaction with biological macromolecules such as proteins and nucleic acids. The Fmoc group allows for selective coupling reactions while preventing unwanted side reactions during synthesis.

Biological Activity and Applications

Research indicates that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid exhibit significant pharmacological activities. Some potential applications include:

- Peptide Synthesis : Utilized as a protecting group in the synthesis of biologically active peptides.

- Drug Development : Serves as an intermediate in designing new drugs targeting specific pathways.

- Bioconjugation : Facilitates the attachment of biomolecules to surfaces for diagnostic and therapeutic purposes.

Case Studies

Recent studies have explored the biological activity of similar fluorene derivatives:

- Fluorene-based Probes : Research has shown that fluorene derivatives can act as effective fluorescent probes for bioimaging due to their high quantum yields and stability, enhancing visualization in live cell imaging .

- Peptide Bioassays : Bioassays involving synthesized peptides from Fmoc-protected amino acids have demonstrated efficacy against various biological targets, indicating the potential of these compounds in therapeutic contexts .

- Mechanistic Studies : Studies focusing on the interaction of fluorene derivatives with enzymes have provided insights into their mechanism of action, revealing how structural modifications can influence biological activity .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Application |

|---|---|---|---|

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid | Fmoc protecting group, bromothiophene moiety | Peptide synthesis, drug development | Medicinal chemistry |

| 9H-Fluorenone Derivatives | Fluorene core, various substitutions | Fluorescent imaging | Bioimaging |

| RGD-Conjugated Probes | Integrin-targeting peptides | Enhanced tissue imaging | Cancer research |

常见问题

Q. How can researchers optimize the synthesis of this Fmoc-protected amino acid derivative?

Methodological Answer: The compound is typically synthesized via coupling reactions involving Fmoc-protected amino acids and activated bromothiophene derivatives. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like TBTU or HOBt/DIC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to facilitate amide bond formation .

- Temperature control : Reactions are often conducted at -10°C to 20°C to minimize side reactions such as epimerization or decomposition .

- Purification : Column chromatography with gradients of hexane/ethyl acetate or DCM/methanol is recommended to isolate the product .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and bromothiophene moiety (δ ~6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight (e.g., expected [M+H] for CHBrNOS: ~523.03 Da) .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in a tightly sealed container under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .

- Spill Management : Avoid water jets; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers address solubility challenges during experimental workflows?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution. For aqueous systems, use co-solvents like acetonitrile or THF (≤20% v/v) .

- pH Adjustment : Ionize the carboxylic acid group by adding 0.1% TFA in water to enhance solubility .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in Fmoc deprotection studies?

Methodological Answer:

- Deprotection Optimization : Compare standard conditions (20% piperidine in DMF) with alternatives (e.g., DBU/piperidine mixtures) to minimize side reactions. Monitor reaction progress via LC-MS .

- Controlled Experiments : Conduct kinetic studies under varying temperatures (0°C vs. RT) and reagent concentrations to identify optimal conditions .

Q. What strategies are effective for modifying the bromothiophene moiety to enhance bioactivity?

Methodological Answer:

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to replace the bromine atom, enabling diversification of the thiophene ring .

- Electrophilic Substitution : Introduce functional groups (e.g., nitro, amino) via regioselective bromine displacement under Pd catalysis .

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Q. What are the implications of conflicting stability data under acidic vs. basic conditions?

Methodological Answer:

- Stability Profiling : Conduct accelerated degradation studies at pH 1–14 (HCl/NaOH buffers) and analyze by HPLC. The compound is stable at pH 4–8 but degrades in strong acids (pH < 2) or bases (pH > 10) due to Fmoc cleavage or thiophene ring oxidation .

- Mitigation : Avoid prolonged exposure to TFA (>1 h) during SPPS; use scavengers like triisopropylsilane (TIS) .

Q. How can researchers evaluate the environmental impact of this compound?

Methodological Answer:

- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) due to the lack of ecotoxicity data in SDS .

- Waste Disposal : Neutralize acidic/basic residues before incineration via licensed hazardous waste facilities .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。